Fenton's reagent

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

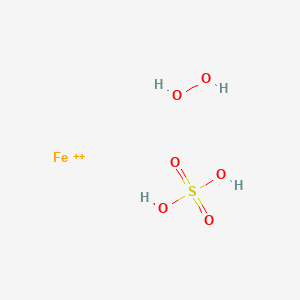

Fenton's reagent, also known as this compound, is a useful research compound. Its molecular formula is FeH4O6S+2 and its molecular weight is 187.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Applications

1. Wastewater Treatment

Fenton's reagent is extensively used in the treatment of wastewater containing organic pollutants. The reagent effectively degrades a variety of hazardous compounds, including chlorinated solvents like trichloroethylene and tetrachloroethylene. Its ability to produce hydroxyl radicals allows for the rapid oxidation of these contaminants, making it a popular choice for remediation efforts in contaminated water bodies .

Case Study: Savannah River Site

A notable demonstration of this compound was conducted at the Savannah River Site in 1997, where it was used to treat dense non-aqueous phase liquids (DNAPLs) in groundwater. The process involved injecting a ferrous sulfate solution into the subsurface to enhance the degradation of organic contaminants over a six-day period. Results indicated significant reductions in contaminant levels, showcasing this compound as an effective in situ remediation technology .

2. Microplastic Isolation

Recent studies have demonstrated the utility of this compound in isolating microplastics from organic-rich wastewater. The reagent facilitates a catalytic reaction that does not alter the chemical structure or size of the microplastics, allowing for efficient and rapid analysis. This method reduces processing time from days to approximately ten minutes, thereby improving current methodologies for microplastic detection .

Organic Synthesis Applications

1. Hydroxylation Reactions

this compound plays a crucial role in organic synthesis, particularly in hydroxylation reactions. For example, it can convert benzene into phenol through a free radical substitution mechanism. This transformation is significant for producing phenolic compounds used in various industrial applications .

2. Oxidation of Barbituric Acid

The oxidation of barbituric acid to alloxan is another application of this compound, showcasing its versatility in modifying organic compounds. This reaction highlights the reagent's potential in synthesizing pharmaceuticals and other valuable chemicals .

Biomedical Implications

This compound has implications in biomedical research due to its ability to generate reactive oxygen species (ROS). These species can be utilized to study oxidative stress and its effects on biological systems.

1. Protein Oxidation Studies

Research has shown that this compound can induce protein fragmentation and oxidation in human serum albumin samples. By varying hydrogen peroxide concentrations, researchers observed increased rates of protein removal and fragmentation, providing insights into oxidative damage mechanisms relevant to various diseases .

Summary Table of Applications

Análisis De Reacciones Químicas

Mechanism of Fenton's Reaction

The generally accepted mechanism for Fenton's reaction involves several steps :

-

Initiation : Ferrous ion (Fe2+) reacts with hydrogen peroxide (H2O2) to produce a hydroxyl radical (- OH), a hydroxide ion (OH−), and ferric ion (Fe3+) .

Fe2++H2O2⟶Fe3++OH−+HO⋅ -

Propagation : The hydroxyl radical (- OH) then reacts rapidly with organic compounds (RH), leading to their degradation via hydrogen abstraction or addition .

HO⋅+RH⟶H2O+R⋅ -

Catalyst Regeneration : The ferric ion (Fe3+) can be reduced back to ferrous ion (Fe2+) by hydrogen peroxide, forming a hydroperoxyl radical (HOO- ) and a proton (H+) .

Fe3++H2O2⟶Fe2++HOO⋅+H+ -

Termination : Hydroxyl radicals can also react with each other, resulting in the formation of hydrogen peroxide and/or water and oxygen .

HO⋅+HO⋅⟶H2O2 2HO⋅⟶H2O+21O2

2H2O2⟶HOO⋅+HO⋅+H2O

Factors Affecting Fenton's Reaction

Several factors influence the efficiency of Fenton's reaction :

Role of Hydroxyl Radicals

Hydroxyl radicals (- OH) are the primary oxidizing species in Fenton's reaction, with a high oxidation potential of 2.70 mV . These radicals react non-selectively with most organic compounds through hydrogen abstraction, addition, or electron transfer .

Reaction Mechanisms Involving Hydroxyl Radicals

-

Hydrogen Abstraction : Hydroxyl radicals abstract hydrogen atoms from organic molecules, forming water and organic free radicals .

HO⋅+R H⟶H2O+R⋅ -

Electrophilic Addition : Hydroxyl radicals can add to unsaturated compounds .

-

Electron Transfer : Hydroxyl radicals can also participate in electron transfer reactions .

HO⋅+Fe CN 64−⟶Fe CN 63−+OH−

Kinetics of Fenton's Reaction

The kinetics of Fenton's reaction are complex and involve multiple reaction pathways. The reaction rate is influenced by the concentrations of Fe2+, H2O2, and the organic substrate, as well as pH and temperature .

Kinetic Models

Several kinetic models have been developed to describe Fenton's reaction :

-

Two-Stage Model : This model describes the reaction as a two-stage process with a fast initial reaction followed by a slower one .

-

Power Law Expression : This model uses a simple empirical expression to describe the reaction rate .

−rA=kCAnwhere:

-

-rA is the reaction rate

-

k is the reaction constant

-

CA is the concentration of organic matter

-

n is the apparent reaction order

-

Advantages

Disadvantages

-

Iron sludge may be produced, requiring further treatment.

Fenton-like Reactions

Fenton-like reactions involve the use of other transition metals besides iron, such as copper, in combination with hydrogen peroxide to generate oxidizing species . These reactions can offer advantages in specific applications, such as improved performance at neutral pH .

Recent Research Findings

Recent research has focused on modified Fenton reaction mechanisms and kinetics to enhance the degradation of organic pollutants . This includes exploring the use of ozonide complexes of metal ions and investigating the role of ferric ions in the reaction mechanism . Studies also aim to optimize reaction conditions and develop more efficient catalysts for Fenton and Fenton-like processes .

Propiedades

Número CAS |

36047-38-8 |

|---|---|

Fórmula molecular |

FeH4O6S+2 |

Peso molecular |

187.94 g/mol |

Nombre IUPAC |

hydrogen peroxide;iron(2+);sulfuric acid |

InChI |

InChI=1S/Fe.H2O4S.H2O2/c;1-5(2,3)4;1-2/h;(H2,1,2,3,4);1-2H/q+2;; |

Clave InChI |

MGZTXXNFBIUONY-UHFFFAOYSA-N |

SMILES |

OO.OS(=O)(=O)O.[Fe+2] |

SMILES canónico |

OO.OS(=O)(=O)O.[Fe+2] |

Sinónimos |

Fenton reagent Fenton's reagent |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.